Cas no 442910-41-0 (5-(bromomethyl)-2-(propan-2-yl)pyridine)

5-(bromomethyl)-2-(propan-2-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-(Bromomethyl)-2-isopropylpyridine
- GS2383
- 5-(bromomethyl)-2-propan-2-ylpyridine
- 5-(bromomethyl)-2-(propan-2-yl)pyridine
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- MDL: MFCD17014542
- Inchi: 1S/C9H12BrN/c1-7(2)9-4-3-8(5-10)6-11-9/h3-4,6-7H,5H2,1-2H3
- InChI Key: LNPXQWSVYVUJHJ-UHFFFAOYSA-N
- SMILES: BrCC1=CN=C(C=C1)C(C)C
Computed Properties
- Exact Mass: 213.01531g/mol
- Monoisotopic Mass: 213.01531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9
- XLogP3: 2.6
5-(bromomethyl)-2-(propan-2-yl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-222453-0.1g |
5-(bromomethyl)-2-(propan-2-yl)pyridine |
442910-41-0 | 0.1g |
$1068.0 | 2023-09-16 | ||
Enamine | EN300-222453-0.05g |
5-(bromomethyl)-2-(propan-2-yl)pyridine |
442910-41-0 | 0.05g |
$1020.0 | 2023-09-16 | ||
Enamine | EN300-222453-2.5g |
5-(bromomethyl)-2-(propan-2-yl)pyridine |
442910-41-0 | 2.5g |
$2379.0 | 2023-09-16 | ||
Enamine | EN300-222453-10.0g |
5-(bromomethyl)-2-(propan-2-yl)pyridine |
442910-41-0 | 10.0g |
$5221.0 | 2023-02-22 | ||
Enamine | EN300-222453-10g |
5-(bromomethyl)-2-(propan-2-yl)pyridine |
442910-41-0 | 10g |
$5221.0 | 2023-09-16 | ||
Enamine | EN300-222453-5g |
5-(bromomethyl)-2-(propan-2-yl)pyridine |
442910-41-0 | 5g |
$3520.0 | 2023-09-16 | ||
Alichem | A029196769-5g |
5-(Bromomethyl)-2-isopropylpyridine |
442910-41-0 | 97% | 5g |
$1591.92 | 2023-09-01 | |
Alichem | A029196769-10g |
5-(Bromomethyl)-2-isopropylpyridine |
442910-41-0 | 97% | 10g |
$2532.60 | 2023-09-01 | |
Enamine | EN300-222453-0.25g |
5-(bromomethyl)-2-(propan-2-yl)pyridine |
442910-41-0 | 0.25g |
$1117.0 | 2023-09-16 | ||
Enamine | EN300-222453-1.0g |
5-(bromomethyl)-2-(propan-2-yl)pyridine |
442910-41-0 | 1g |
$0.0 | 2023-06-07 |
5-(bromomethyl)-2-(propan-2-yl)pyridine Related Literature
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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2. Book reviews
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
Additional information on 5-(bromomethyl)-2-(propan-2-yl)pyridine
Introduction to 5-(bromomethyl)-2-(propan-2-yl)pyridine (CAS No. 442910-41-0)
5-(bromomethyl)-2-(propan-2-yl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 442910-41-0, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic compound features a pyridine core substituted with a bromomethyl group at the 5-position and an isopropyl group at the 2-position. Its unique structural attributes make it a valuable intermediate in the development of various bioactive molecules, particularly in medicinal chemistry and agrochemical applications.
The bromomethyl moiety attached to the pyridine ring enhances the compound's reactivity, enabling diverse functionalization strategies such as nucleophilic substitution reactions. This property is particularly advantageous in constructing more complex molecular architectures, including drug candidates and ligands for enzyme inhibition. The isopropyl group, on the other hand, contributes to steric hindrance and may influence the compound's solubility and metabolic stability, which are critical factors in drug design.
Recent advancements in synthetic methodologies have highlighted the utility of 5-(bromomethyl)-2-(propan-2-yl)pyridine in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions facilitate the introduction of aryl or heteroaryl groups, expanding the compound's applicability in medicinal chemistry. For instance, studies have demonstrated its role in generating novel pyridine-based scaffolds with potential anticancer and anti-inflammatory properties.
In the context of drug discovery, 5-(bromomethyl)-2-(propan-2-yl)pyridine has been explored as a precursor for kinase inhibitors. Pyridine derivatives are well-documented for their interaction with protein targets, making them promising candidates for therapeutic intervention. The bromomethyl group serves as a handle for further derivatization, allowing chemists to optimize binding affinity and selectivity. Notably, recent publications have described its use in developing small-molecule inhibitors targeting aberrantly activated kinases in cancerous cells.
The agrochemical industry has also leveraged 5-(bromomethyl)-2-(propan-2-yl)pyridine for designing novel pesticides and herbicides. Pyridine-based compounds often exhibit potent biological activity against pests and weeds due to their ability to disrupt essential enzymatic pathways. The structural versatility of this compound allows for fine-tuning its efficacy while minimizing environmental impact—a critical consideration in modern agriculture.
From a synthetic chemistry perspective, 5-(bromomethyl)-2-(propan-2-yl)pyridine exemplifies the importance of functional group interplay in molecular design. The combination of electron-withdrawing and electron-donating groups around the pyridine ring influences its reactivity and electronic properties. This balance is pivotal in achieving desired chemical transformations, underscoring its significance as a building block in synthetic organic chemistry.
Future research directions may explore the use of 5-(bromomethyl)-2-(propan-2-yl)pyridine in flow chemistry applications, where controlled reaction conditions could enhance yield and scalability. Additionally, its incorporation into photoredox catalysis systems could open new avenues for asymmetric synthesis and C–C bond formation. As computational chemistry progresses, virtual screening methods may further elucidate its potential roles in drug discovery pipelines.
The compound's role in material science is another emerging area of interest. Pyridine derivatives are known to contribute to the development of conductive polymers and metal-organic frameworks (MOFs). The bromomethyl group's reactivity could be exploited to functionalize these materials with specific properties, broadening their applications in electronics and energy storage.
In summary, 5-(bromomethyl)-2-(propan-2-yl)pyridine (CAS No. 442910-41-0) is a multifaceted compound with broad utility across pharmaceuticals, agrochemicals, and materials science. Its structural features enable diverse chemical modifications, making it an indispensable tool for synthetic chemists and researchers alike. As scientific understanding advances, its applications are expected to expand further, reinforcing its importance in modern chemical research.
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